Andrastin D

Description

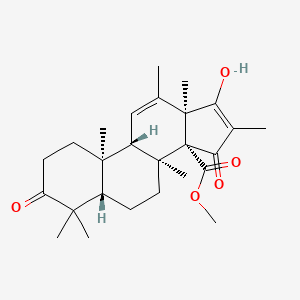

Structure

3D Structure

Properties

Molecular Formula |

C26H36O5 |

|---|---|

Molecular Weight |

428.6 g/mol |

IUPAC Name |

methyl (5S,8S,9S,10R,13R,14R)-17-hydroxy-4,4,8,10,12,13,16-heptamethyl-3,15-dioxo-1,2,5,6,7,9-hexahydrocyclopenta[a]phenanthrene-14-carboxylate |

InChI |

InChI=1S/C26H36O5/c1-14-13-17-23(5)11-10-18(27)22(3,4)16(23)9-12-24(17,6)26(21(30)31-8)20(29)15(2)19(28)25(14,26)7/h13,16-17,28H,9-12H2,1-8H3/t16-,17+,23-,24+,25+,26-/m1/s1 |

InChI Key |

SMUNNMAWNRFDPB-UWWAQUNASA-N |

Isomeric SMILES |

CC1=C[C@H]2[C@@]3(CCC(=O)C([C@H]3CC[C@@]2([C@]4([C@@]1(C(=C(C4=O)C)O)C)C(=O)OC)C)(C)C)C |

Canonical SMILES |

CC1=CC2C3(CCC(=O)C(C3CCC2(C4(C1(C(=C(C4=O)C)O)C)C(=O)OC)C)(C)C)C |

Synonyms |

andrastin D |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Andrastin D Biosynthesis Pathway in Fungal Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrastin D, a member of the andrastin family of meroterpenoids, has garnered significant interest within the scientific community due to its potent inhibitory activity against protein farnesyltransferase, a key enzyme implicated in oncogenic Ras protein function.[1] Produced by various fungal species, particularly within the Penicillium genus, this compound's complex chemical structure and promising biological activity make its biosynthetic pathway a compelling subject of study for natural product chemists, enzymologists, and synthetic biologists. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the genetic framework, enzymatic transformations, and regulatory aspects. It is designed to serve as a valuable resource for researchers seeking to understand, engineer, and exploit this intricate metabolic cascade for applications in drug discovery and development.

The Andrastin Biosynthetic Gene Cluster (adr)

The biosynthesis of andrastins, including this compound, is orchestrated by a dedicated set of genes organized into a biosynthetic gene cluster (BGC), designated as the adr cluster. This cluster has been identified and characterized in several Penicillium species, most notably Penicillium chrysogenum and Penicillium roqueforti.[2][3][4] The adr cluster in P. roqueforti spans approximately 29.4 kbp and contains ten key genes essential for the production of andrastins.[2][3] Gene silencing experiments have confirmed the involvement of these genes in the biosynthetic pathway.[2][4]

Table 1: Genes of the Andrastin (adr) Biosynthetic Cluster in Penicillium roqueforti [2]

| Gene | Putative Function |

| adrD | Polyketide Synthase (PKS) |

| adrG | Prenyltransferase |

| adrK | Methyltransferase |

| adrH | FAD-dependent Monooxygenase |

| adrI | Terpene Cyclase |

| adrF | Short-chain Dehydrogenase/Reductase (SDR) |

| adrE | Ketoreductase |

| adrJ | Acetyltransferase |

| adrA | Cytochrome P450 Monooxygenase |

| adrC | Major Facilitator Superfamily (MFS) Transporter |

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a multi-step enzymatic process that begins with precursors from primary metabolism and proceeds through a series of complex chemical transformations to yield the final product. The pathway can be broadly divided into the formation of the core andrastin scaffold and subsequent tailoring reactions.

Core Scaffold Formation

The initial steps of the pathway involve the synthesis of the characteristic five-methyl substituted ent-5α,14β-androstane skeleton.[5] This process begins with the convergence of two metabolic pathways: the polyketide pathway and the terpenoid pathway.

-

Polyketide Backbone Synthesis: The iterative Type I polyketide synthase (PKS), AdrD , catalyzes the synthesis of 3,5-dimethylorsellinic acid (DMOA) from acetyl-CoA, malonyl-CoA, and S-adenosylmethionine (SAM).[2][4]

-

Prenylation: The prenyltransferase AdrG then attaches a farnesyl diphosphate (FPP) molecule to DMOA.[2][4] FPP is a C15 isoprenoid synthesized through the mevalonate pathway.

-

Methylation: The methyltransferase AdrK is proposed to catalyze the methylation of the carboxyl group of the farnesylated DMOA intermediate.[2][4]

-

Epoxidation: The FAD-dependent monooxygenase AdrH is responsible for the epoxidation of the farnesyl moiety, forming an epoxyfarnesyl-DMOA methyl ester.[2][4][6][7]

-

Cyclization: The terpene cyclase AdrI catalyzes a complex cyclization cascade of the epoxyfarnesyl precursor to form the tetracyclic andrastin scaffold, yielding the first andrastin intermediate in the pathway, Andrastin E.[2][4][6][7]

Tailoring Reactions to this compound

Following the formation of the core andrastin skeleton, a series of tailoring enzymes modify the structure to produce the various andrastin analogs, including this compound.

-

Oxidation: The short-chain dehydrogenase/reductase (SDR) AdrF oxidizes the hydroxyl group of Andrastin E to a ketone, forming this compound.[8]

The proposed biosynthetic pathway leading to this compound is depicted in the following diagram:

References

- 1. This compound, novel protein farnesyltransferase inhibitor produced by Penicillium sp. FO-3929 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Biosynthetic Gene Cluster for Andrastin A in Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Biosynthetic Gene Cluster for Andrastin A in Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | The Biosynthetic Gene Cluster for Andrastin A in Penicillium roqueforti [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. PrlaeA Affects the Production of Roquefortine C, Mycophenolic Acid, and Andrastin A in Penicillium roqueforti, but It Has Little Impact on Asexual Development [mdpi.com]

- 8. Biosynthesis of fungal meroterpenoids - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00090D [pubs.rsc.org]

Probing the Molecular Interactions of Andrastin D with Farnesyltransferase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Farnesyltransferase and the Ras Signaling Pathway

Farnesyltransferase is a zinc-dependent enzyme that catalyzes the transfer of a 15-carbon farnesyl pyrophosphate (FPP) group to a cysteine residue within a C-terminal "CAAX" motif of target proteins. This lipidation is the first and essential step for the proper subcellular localization and function of numerous proteins involved in signal transduction.

The most well-characterized substrates of FTase are the Ras proteins (H-Ras, N-Ras, and K-Ras). In their inactive, GDP-bound state, Ras proteins reside in the cytosol. Upon activation by upstream signals (e.g., from receptor tyrosine kinases), Ras exchanges GDP for GTP, leading to a conformational change that allows it to interact with and activate downstream effector proteins. This initiates a signaling cascade, most notably the Raf-MEK-ERK (MAPK) pathway, which ultimately regulates gene expression involved in cell proliferation, differentiation, and survival.

Farnesylation of Ras is crucial for its anchoring to the inner leaflet of the plasma membrane, a prerequisite for its signaling function. Inhibition of FTase, therefore, presents a logical strategy to disrupt aberrant Ras-driven signaling in cancer cells.

Figure 1: The Ras signaling pathway, initiated by growth factor binding and leading to changes in gene expression.

Quantitative Analysis of Andrastin-Mediated Farnesyltransferase Inhibition

While the specific IC50 value for Andrastin D against farnesyltransferase is not available in the reviewed literature, data for the structurally similar Andrastins A, B, and C, isolated from the same fungal strain (Penicillium sp. FO-3929), have been reported.[1] This data provides a valuable benchmark for understanding the potential potency of this compound.

| Compound | IC50 (µM) against Farnesyltransferase | Source |

| Andrastin A | 24.9 | Omura, S., et al. (1996). Andrastins A-C, new protein farnesyltransferase inhibitors produced by Penicillium sp. FO-3929. I. Producing strain, fermentation, isolation, and biological activities. The Journal of Antibiotics, 49(5), 414-417.[1] |

| Andrastin B | 47.1 | Omura, S., et al. (1996). Andrastins A-C, new protein farnesyltransferase inhibitors produced by Penicillium sp. FO-3929. I. Producing strain, fermentation, isolation, and biological activities. The Journal of Antibiotics, 49(5), 414-417.[1] |

| Andrastin C | 13.3 | Omura, S., et al. (1996). Andrastins A-C, new protein farnesyltransferase inhibitors produced by Penicillium sp. FO-3929. I. Producing strain, fermentation, isolation, and biological activities. The Journal of Antibiotics, 49(5), 414-417.[1] |

Proposed Mechanism of Action of this compound

The precise binding mode and kinetic profile of this compound on farnesyltransferase have not been fully elucidated in publicly available literature. However, based on the general mechanisms of other non-peptidomimetic farnesyltransferase inhibitors, a competitive or non-competitive mode of inhibition with respect to the substrates (Farnesyl Pyrophosphate or the protein substrate) is plausible.

Given their steroidal-like structure, it is hypothesized that Andrastins may interact with the hydrophobic binding pocket of the farnesyltransferase alpha subunit, which is known to accommodate the farnesyl tail of FPP. Alternatively, they could interfere with the binding of the protein substrate at the active site.

Figure 2: Proposed inhibitory action of this compound on farnesyltransferase, preventing the farnesylation of target proteins.

Experimental Protocols: Farnesyltransferase Inhibition Assay

A common method to determine the inhibitory activity of compounds like this compound against farnesyltransferase is a fluorescence-based in vitro assay. This assay measures the transfer of a farnesyl group from FPP to a fluorescently labeled peptide substrate.

Materials:

-

Recombinant human or rat farnesyltransferase

-

Farnesyl pyrophosphate (FPP)

-

Fluorescently labeled peptide substrate (e.g., dansylated-GCVLS)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM ZnCl2, 20 mM KCl, 5 mM MgCl2, 1 mM DTT)

-

This compound or other test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Microplate reader with fluorescence detection capabilities

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that inhibits the enzyme (typically <1% DMSO).

-

Enzyme and Inhibitor Pre-incubation: In a microplate, add the farnesyltransferase enzyme to the wells containing the diluted this compound or control vehicle. Allow for a pre-incubation period (e.g., 10-15 minutes at room temperature) to permit the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of FPP and the fluorescent peptide substrate to each well.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

-

Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the chosen fluorescent label. The farnesylation of the peptide alters its fluorescent properties.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the control (no inhibitor). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Figure 3: A generalized workflow for determining the in vitro inhibitory activity of this compound against farnesyltransferase.

Conclusion and Future Directions

This compound, a natural product from Penicillium sp., represents a promising scaffold for the development of novel farnesyltransferase inhibitors. While direct quantitative inhibitory data for this compound is lacking in the public domain, the activity of its close analogs suggests that it likely possesses significant FTase inhibitory properties.

Future research should focus on several key areas to fully elucidate the therapeutic potential of this compound:

-

Determination of the IC50 value of this compound against farnesyltransferase to accurately quantify its potency.

-

Kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive, or mixed) with respect to both FPP and the protein substrate.

-

Structural biology studies , such as X-ray co-crystallography or cryo-electron microscopy, to determine the precise binding site of this compound on farnesyltransferase.

-

Cell-based assays to evaluate the effect of this compound on the farnesylation of Ras and other target proteins in cancer cell lines.

-

In vivo studies in animal models of cancer to assess the anti-tumor efficacy, pharmacokinetics, and safety profile of this compound.

A deeper understanding of the molecular interactions between this compound and farnesyltransferase will be instrumental in the rational design and development of more potent and selective second-generation inhibitors for the treatment of Ras-driven cancers and other diseases where farnesylation plays a key pathological role.

References

Andrastin D: A Natural Farnesyltransferase Inhibitor for Oncological Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Andrastin D is a meroterpenoid natural product first identified from the fungus Penicillium sp. FO-3929.[1] It belongs to a class of andrastin compounds that have garnered significant interest within the scientific community for their potential as anti-cancer agents. The primary mechanism of action for these compounds, including this compound, is the inhibition of farnesyltransferase (FTase), a critical enzyme in the post-translational modification of various cellular proteins, most notably the Ras family of small GTPases.[2][3]

The Ras proteins are key regulators of cellular signal transduction pathways that control cell proliferation, differentiation, and survival. Mutations in Ras genes are prevalent in a significant percentage of human cancers, leading to constitutively active Ras proteins that drive uncontrolled cell growth. The farnesylation of Ras, a lipid modification catalyzed by FTase, is essential for its localization to the plasma membrane and subsequent activation of downstream signaling cascades. By inhibiting FTase, this compound and other farnesyltransferase inhibitors (FTIs) prevent Ras from reaching its site of action, thereby blocking its oncogenic signaling. This guide provides a comprehensive overview of this compound as a natural farnesyltransferase inhibitor, including its inhibitory activity, the experimental protocols for its study, and its role in the context of the Ras signaling pathway.

Quantitative Data on Farnesyltransferase Inhibition

| Compound | Source Organism | Target Enzyme | IC50 (µM) | Reference |

| Andrastin A | Penicillium sp. FO-3929 | Farnesyltransferase | 24.9 | [4] |

| Andrastin B | Penicillium sp. FO-3929 | Farnesyltransferase | 47.1 | [4] |

| Andrastin C | Penicillium sp. FO-3929 | Farnesyltransferase | 13.3 | [4] |

| This compound | Penicillium sp. FO-3929 | Farnesyltransferase | Not Reported |

Experimental Protocols

Isolation and Purification of this compound

The following protocol is adapted from methods used for the isolation of andrastin compounds from Penicillium cultures.[4]

1.1. Fermentation:

-

A culture of Penicillium sp. FO-3929 is grown in a suitable liquid fermentation medium (e.g., potato dextrose broth) at 25-28°C for 7-10 days with shaking.

1.2. Extraction:

-

The culture broth is centrifuged to separate the mycelium from the supernatant.

-

The supernatant is extracted three times with an equal volume of ethyl acetate.

-

The ethyl acetate extracts are combined and concentrated under reduced pressure to yield a crude extract.

1.3. Chromatographic Purification:

-

Silica Gel Chromatography: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to separate major fractions.

-

ODS Chromatography: Fractions showing farnesyltransferase inhibitory activity are further purified by reversed-phase chromatography on an octadecylsilan (ODS) column, eluting with a gradient of methanol and water.

-

High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative HPLC on a C18 column to yield pure this compound.

Farnesyltransferase Inhibition Assay

This protocol is a generalized method for determining the in vitro inhibitory activity of compounds against farnesyltransferase.

2.1. Reagents and Materials:

-

Recombinant human farnesyltransferase

-

Farnesyl pyrophosphate (FPP)

-

A fluorescently labeled peptide substrate (e.g., Dansyl-GCVLS)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 5 mM DTT)

-

This compound (dissolved in DMSO)

-

96-well black microplates

-

Fluorescence plate reader

2.2. Assay Procedure:

-

Prepare a reaction mixture containing the assay buffer, recombinant farnesyltransferase, and the fluorescently labeled peptide substrate in each well of the microplate.

-

Add varying concentrations of this compound (or vehicle control, DMSO) to the wells.

-

Initiate the enzymatic reaction by adding farnesyl pyrophosphate to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction (e.g., by adding a stopping reagent or by heat inactivation).

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorescent label.

-

Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Mechanism of Action

This compound's primary molecular target is farnesyltransferase. The inhibition of this enzyme disrupts the farnesylation of a number of proteins, with the most well-studied consequence being the prevention of Ras protein localization to the cell membrane. This, in turn, inhibits the activation of downstream signaling pathways critical for cell growth and survival.

Caption: Ras signaling pathway and inhibition by this compound.

The diagram above illustrates the canonical Ras signaling pathway. Upon stimulation by growth factors, receptor tyrosine kinases (RTKs) activate guanine nucleotide exchange factors (GEFs) that promote the exchange of GDP for GTP on Ras, leading to its activation. Active, GTP-bound Ras then recruits and activates downstream effector proteins, including Raf and PI3K. This initiates two major signaling cascades: the RAF-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway, both of which promote cell proliferation, survival, and differentiation.

The farnesylation of the precursor form of Ras (pre-Ras) by farnesyltransferase is a critical step that allows Ras to anchor to the inner leaflet of the plasma membrane. This compound, by inhibiting FTase, prevents this crucial modification. As a result, Ras remains in the cytosol and cannot be activated, effectively shutting down its downstream signaling pathways.

References

- 1. This compound, novel protein farnesyltransferase inhibitor produced by Penicillium sp. FO-3929 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An overview on natural farnesyltransferase inhibitors for efficient cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Andrastins A-C, new protein farnesyltransferase inhibitors produced by Penicillium sp. FO-3929. I. Producing strain, fermentation, isolation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

understanding the meroterpenoid structure of Andrastin D

An In-Depth Technical Guide to the Meroterpenoid Structure of Andrastin D

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a fungal meroterpenoid, a class of natural products derived from both polyketide and terpenoid biosynthetic pathways.[1][2] Produced by various Penicillium species, including Penicillium roqueforti, it belongs to a family of compounds (Andrastins A-D) recognized for their significant biological activities.[3][4][5] Structurally, this compound is characterized by a complex, tetracyclic steroid-like skeleton.[4] Its primary mechanism of action involves the inhibition of protein farnesyltransferase, an enzyme critical for the post-translational modification of Ras proteins, which are key players in cell signaling pathways frequently dysregulated in cancer.[1][3][4][6] This inhibitory action positions this compound and its analogues as promising candidates for antitumoral drug development.[3][7] This guide provides a comprehensive overview of the structure, biosynthesis, experimental characterization, and biological significance of this compound.

Introduction to Meroterpenoids and the Andrastin Family

Meroterpenoids are hybrid natural products that are partially derived from the terpenoid pathway.[8] Fungi, in particular, are prolific producers of meroterpenoids with exceptionally diverse and complex structures.[1] The andrastin family of meroterpenoids is biosynthesized from 5-dimethylorsellinic acid (DMOA) and farnesyl diphosphate (FPP).[2] These compounds are distinguished by a five-methyl substituted ent-5α,14β-androstane skeleton, which is a 6,6,6,5-tetracarbocyclic ring system.[2] First identified as potent inhibitors of protein farnesyltransferase, the andrastins have garnered significant attention for their potential therapeutic applications.[1][7]

Molecular Structure of this compound

This compound possesses a rigid tetracyclic core structure. PubChem identifies it as a 3-oxo steroid that is structurally derived from Andrastin C via the formal oxidative cleavage of the acetoxy group at the 3-beta position.[4] This results in a 3-oxo derivative.[4] Its biological role is defined as a metabolite of Penicillium and an inhibitor of EC 2.5.1.58 (protein farnesyltransferase).[4]

Data Presentation: Physicochemical Properties

The following table summarizes the key computed properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₂₆H₃₆O₅ | [4] |

| Molecular Weight | 428.6 g/mol | [4] |

| Exact Mass | 428.25627424 Da | [4] |

| IUPAC Name | methyl (5S,8S,9S,10R,13R,14R)-17-hydroxy-4,4,8,10,12,13,16-heptamethyl-3,15-dioxo-1,2,5,6,7,9-hexahydrocyclopenta[a]phenanthrene-14-carboxylate | [4] |

| PubChem CID | 10477690 | [4] |

| CAS Number | 184432-08-4 | [4] |

Spectroscopic Data for Structural Elucidation

Data Presentation: Representative NMR Data for the Andrastin Skeleton

The following table presents ¹H and ¹³C NMR data for Penimeroterpenoid A, a closely related andrastin-type meroterpenoid, to illustrate the typical spectroscopic signatures of this structural class.

| Position | δC (ppm) | δH (ppm, J in Hz) |

| 1 | 27.8, CH₂ | 2.32, m; 1.01, dt (12.0, 5.5) |

| 2 | 23.4, CH₂ | 1.59, m |

| 3 | 77.1, CH | 4.65, m |

| 4 | 37.0, C | - |

| 5 | 47.7, CH | 1.78, m |

| 6 | 16.9, CH₂ | 2.02, m; 1.81, m |

| 7 | 30.8, CH₂ | 2.81, td (13.5, 3.5); 2.36, m |

| 8 | 38.6, C | - |

| 9 | 53.5, CH | 2.19, s |

| 10 | 52.3, C | - |

| 11 | 126.4, CH | 5.82, s |

| 12 | 132.9, C | - |

| 13 | 49.5, C | - |

| 14 | 70.6, C | - |

| 15 | 210.6, C | - |

| 16 | 72.1, C | - |

| 17 | 206.8, C | - |

| 18 | 24.3, CH₃ | 1.26, s |

| 19 | 18.9, CH₃ | 1.68, s |

| 20 | 24.3, CH₃ | 1.26, s |

| 21 | 204.5, CH | 10.1, s |

| 22 | 170.7, C | - |

| 23 | 21.3, CH₃ | 2.12, s |

| 24 | 29.7, CH₃ | 1.18, s |

| 25 | 29.7, CH₃ | 1.18, s |

| 26 | 19.9, CH₃ | 1.15, s |

| 27 | 167.3, C | - |

| 28 | 51.9, CH₃ | 3.69, s |

Data adapted from the analysis of Penimeroterpenoid A from Penicillium sp.[11]

Biosynthesis of this compound

The biosynthesis of andrastins is a multi-step enzymatic process involving a dedicated gene cluster, referred to as the 'adr' cluster in Penicillium species.[3][12] The pathway begins with two primary precursors: 3,5-dimethylorsellinic acid (DMOA), synthesized by a non-reducing polyketide synthase (NR-PKS), and farnesyl diphosphate (FPP) from the terpenoid pathway.[1][13]

The key steps leading to this compound are as follows:

-

Formation of Andrastin E : The pathway proceeds through several intermediates to form the first tetracyclic compound, Andrastin E.[1]

-

Oxidation to this compound (Ketone Form) : Andrastin E is oxidized by a short-chain dehydrogenase/reductase (SDR) enzyme, AdrF, to produce the ketone form, which is this compound.[1]

-

Further Modifications : this compound can then be further processed. For example, it is a precursor to Andrastin C (via reduction) and subsequently Andrastin A through a series of enzymatic reactions including reduction, acetylation, and oxidation catalyzed by enzymes like AdrE, AdrJ, and the P450 monooxygenase AdrA.[1]

Caption: Biosynthetic pathway from precursors to Andrastin A, highlighting this compound as a key intermediate.

Experimental Protocols

Protocol 1: Isolation and Purification of Andrastins

This protocol outlines a general method for the isolation of andrastin-type meroterpenoids from fungal cultures, adapted from procedures described for Penicillium sp.[2]

-

Fungal Cultivation : The producing fungal strain (e.g., Penicillium sp.) is cultured in a suitable liquid or solid medium (e.g., Potato Dextrose Broth or Yeast Extract Sucrose agar) under optimal temperature and agitation conditions for a period sufficient for secondary metabolite production (typically 7-21 days).

-

Extraction : The fungal culture (including mycelium and broth) is extracted exhaustively with an organic solvent, commonly ethyl acetate. The organic solvent is then evaporated under reduced pressure to yield a crude extract.

-

Preliminary Fractionation : The crude extract is subjected to vacuum liquid chromatography (VLC) on silica gel, eluting with a solvent gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient followed by a dichloromethane-methanol gradient) to separate the extract into several primary fractions.

-

Chromatographic Purification : Fractions showing the presence of target compounds (as determined by thin-layer chromatography or LC-MS) are further purified. This typically involves repeated column chromatography on silica gel, Sephadex LH-20, and/or preparative high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase to yield the pure compounds.[2]

Protocol 2: Workflow for Structural Elucidation

This protocol describes the standard workflow for identifying and characterizing a purified compound like this compound.

-

Mass Spectrometry : High-resolution electrospray ionization mass spectrometry (HRESIMS) is performed to determine the precise molecular formula of the isolated compound.[2]

-

1D NMR Spectroscopy : ¹H and ¹³C NMR spectra are acquired to identify the types and numbers of protons and carbons in the molecule.

-

2D NMR Spectroscopy : A suite of 2D NMR experiments is conducted to establish the molecular structure:

-

COSY (Correlation Spectroscopy) : Identifies proton-proton (H-H) spin-spin couplings, revealing adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence) : Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different fragments of the molecule.[10]

-

-

Stereochemistry Determination : The relative and absolute configurations are determined using techniques such as Nuclear Overhauser Effect (NOE) experiments, X-ray crystallography, or by comparing experimental and calculated electronic circular dichroism (ECD) spectra.[2]

Caption: General experimental workflow for the isolation and structural elucidation of this compound.

Biological Activity and Mechanism of Action

Andrastins A-D are known inhibitors of protein farnesyltransferase.[1][7] This enzyme catalyzes the attachment of a farnesyl lipid group to the C-terminus of specific proteins, most notably the Ras family of small GTPases. This farnesylation is essential for anchoring Ras proteins to the plasma membrane, a prerequisite for their function in signal transduction pathways that control cell proliferation and differentiation.[3]

Oncogenic mutations in Ras genes are found in a large percentage of human cancers, leading to constitutively active Ras signaling and uncontrolled cell growth. By inhibiting farnesyltransferase, this compound prevents the localization and function of oncogenic Ras, thereby disrupting the downstream signaling cascade and inhibiting tumor cell proliferation.[3][7] This makes farnesyltransferase a compelling target for anticancer drug discovery.

Caption: this compound inhibits farnesyltransferase, preventing Ras protein activation and cell proliferation.

Conclusion

This compound is a structurally intricate meroterpenoid with significant potential in oncology. Its tetracyclic androstane-type skeleton, a product of a complex fungal biosynthetic pathway, has been thoroughly characterized by modern spectroscopic methods. As a potent inhibitor of protein farnesyltransferase, it serves as a valuable lead compound in the development of anticancer therapeutics targeting the Ras signaling pathway. Further investigation into its structure-activity relationships and synthetic accessibility will be crucial for translating its biological activity into clinical applications.

References

- 1. Biosynthesis of fungal meroterpenoids - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00090D [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | The Biosynthetic Gene Cluster for Andrastin A in Penicillium roqueforti [frontiersin.org]

- 4. This compound | C26H36O5 | CID 10477690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound, novel protein farnesyltransferase inhibitor produced by Penicillium sp. FO-3929 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Biological activities of meroterpenoids isolated from different sources - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. New Andrastin-Type Meroterpenoids from the Marine-Derived Fungus Penicillium sp - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Biosynthesis of Fungal Natural Products Involving Two Separate Pathway Crosstalk - PMC [pmc.ncbi.nlm.nih.gov]

Initial Screening of Andrastin D for Antitumoral Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrastin D, a meroterpenoid compound isolated from the fungus Penicillium sp. FO-3929, has been identified as a potent inhibitor of protein farnesyltransferase.[1] This enzyme plays a critical role in the post-translational modification of the Ras family of small GTPases. Constitutive activation of Ras signaling pathways due to mutations is a hallmark of approximately 30% of all human cancers, making farnesyltransferase an attractive target for anticancer drug development. This technical guide provides a comprehensive overview of the initial screening of this compound for its antitumoral properties, summarizing the available quantitative data, detailing relevant experimental protocols, and visualizing the key signaling pathway involved.

Quantitative Data Summary

While direct cytotoxic IC50 values for this compound against cancer cell lines are not extensively reported in initial screening literature, data for related compounds and its enzymatic inhibition provide valuable insights into its potential antitumoral activity.

Table 1: Farnesyltransferase Inhibitory Activity of Andrastin Analogs

| Compound | IC50 (µM) against Farnesyltransferase | Source |

| Andrastin A | 24.9 | [2] |

| Andrastin B | 47.1 | [2] |

| Andrastin C | 13.3 | [2] |

Note: The IC50 value for this compound against farnesyltransferase was not specified in the initial reports.

Table 2: Cytotoxic Activity of a Novel Andrastin Analog (Penimeroterpenoid A)

| Cell Line | Cancer Type | IC50 (µM) | Positive Control (Cisplatin) IC50 (µM) |

| A549 | Lung Carcinoma | 82.61 | Not Reported |

| HCT116 | Colon Carcinoma | 78.63 | Not Reported |

| SW480 | Colon Carcinoma | 95.54 | Not Reported |

This data is for a structurally related compound and suggests that Andrastin-type molecules can possess moderate cytotoxic activity.

It is noteworthy that a study on the related compound, Andrastin A, also produced by Penicillium sp. FO-3929, showed that it did not exhibit direct cytotoxicity against drug-sensitive KB cells or vincristine-resistant VJ-300 cells on its own. However, it significantly enhanced the cytotoxic effect of vincristine in the resistant cell line, suggesting a potential role as a chemosensitizer by inhibiting P-glycoprotein-mediated drug efflux.[3]

Experimental Protocols

The following are detailed, representative methodologies for key experiments typically employed in the initial antitumoral screening of a compound like this compound.

Farnesyltransferase Inhibition Assay

This assay is fundamental to confirming the mechanism of action of this compound.

Objective: To determine the in vitro inhibitory activity of this compound on protein farnesyltransferase.

Materials:

-

Recombinant human farnesyltransferase

-

Farnesyl pyrophosphate (FPP)

-

Biotinylated Ras peptide substrate (e.g., Biotin-GCVLS)

-

Scintillation proximity assay (SPA) beads coated with streptavidin

-

[³H]-Farnesyl pyrophosphate

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT)

-

This compound dissolved in a suitable solvent (e.g., DMSO)

-

Microplate scintillation counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, recombinant farnesyltransferase, and the biotinylated Ras peptide substrate.

-

Add varying concentrations of this compound or vehicle control (DMSO) to the reaction mixture in a 96-well plate.

-

Initiate the reaction by adding a mixture of FPP and [³H]-FPP.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Terminate the reaction by adding a stop solution containing EDTA.

-

Add streptavidin-coated SPA beads to each well. The biotinylated and farnesylated peptide will bind to the beads, bringing the [³H]-farnesyl group in close proximity to the scintillant in the beads, generating a light signal.

-

Measure the signal using a microplate scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Objective: To determine the cytotoxic or cytostatic effects of this compound on various cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., A549, HCT116, MCF-7)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Seed cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound (typically in a serial dilution) and a vehicle control.

-

Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

-

Following incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of the resulting solution at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.[4][5]

Apoptosis Assay (TUNEL Assay)

This assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Objective: To determine if this compound induces apoptosis in cancer cells.

Materials:

-

Cancer cells treated with this compound

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

-

Terminal deoxynucleotidyl transferase (TdT)

-

Biotin-dUTP or Br-dUTP

-

Fluorescently labeled streptavidin or anti-BrdU antibody (e.g., FITC-conjugated)

-

Propidium iodide (PI) or DAPI for nuclear counterstaining

-

Fluorescence microscope or flow cytometer

Procedure:

-

Culture and treat cells with this compound as for the viability assay.

-

Harvest and fix the cells with the fixation solution.

-

Permeabilize the cells to allow entry of the labeling reagents.

-

Incubate the cells with a reaction mixture containing TdT and biotin-dUTP/Br-dUTP. TdT will catalyze the addition of the labeled nucleotides to the 3'-hydroxyl ends of fragmented DNA.

-

Wash the cells and incubate with a fluorescently labeled streptavidin or antibody that binds to the incorporated nucleotides.

-

Counterstain the cell nuclei with PI or DAPI.

-

Analyze the cells using a fluorescence microscope to visualize apoptotic cells (green fluorescence) or by flow cytometry to quantify the percentage of apoptotic cells in the population.[6][7][8][9][10]

Cell Cycle Analysis

This analysis determines the effect of this compound on the progression of cells through the different phases of the cell cycle.

Objective: To investigate if this compound causes cell cycle arrest.

Materials:

-

Cancer cells treated with this compound

-

Cold 70% ethanol

-

Phosphate-buffered saline (PBS)

-

RNase A

-

Propidium iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Culture and treat cells with this compound for a defined period.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C overnight.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in a solution containing RNase A to degrade RNA and prevent its staining.

-

Add PI staining solution to the cells to stain the DNA.

-

Analyze the DNA content of the cells by flow cytometry. The intensity of the PI fluorescence is proportional to the amount of DNA.

-

Generate a histogram to visualize the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle and quantify any changes induced by this compound.[11][12][13]

Signaling Pathway and Experimental Workflow Visualization

The primary molecular target of this compound is farnesyltransferase, which is a key enzyme in the Ras signaling pathway. Inhibition of this enzyme is expected to disrupt the localization and function of Ras proteins, thereby inhibiting downstream signaling cascades that promote cell proliferation and survival.

Caption: The Ras signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for the initial screening of this compound.

Conclusion

The initial screening data, primarily from related Andrastin compounds, suggests that this compound warrants further investigation as a potential antitumoral agent. Its established mechanism as a farnesyltransferase inhibitor provides a strong rationale for its activity against Ras-dependent cancers. Future studies should focus on determining the specific cytotoxic and cytostatic IC50 values of this compound against a broad panel of human cancer cell lines, including those with known Ras mutations. Furthermore, in vivo studies are necessary to evaluate its efficacy and safety in preclinical cancer models. The potential for this compound to act as a chemosensitizer, as suggested by studies on Andrastin A, also represents a promising avenue for future research.

References

- 1. This compound, novel protein farnesyltransferase inhibitor produced by Penicillium sp. FO-3929 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Andrastins A-C, new protein farnesyltransferase inhibitors produced by Penicillium sp. FO-3929. I. Producing strain, fermentation, isolation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enhancement of drug accumulation by andrastin A produced by Penicillium sp. FO-3929 in vincristine-resistant KB cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. chondrex.com [chondrex.com]

- 6. sileks.com [sileks.com]

- 7. biotna.net [biotna.net]

- 8. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sciencellonline.com [sciencellonline.com]

- 11. ucl.ac.uk [ucl.ac.uk]

- 12. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 13. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

Methodological & Application

Application Notes and Protocols for Cytotoxicity Assessment of Andrastin D in Oncology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrastin D is a meroterpenoid compound that has been identified as an inhibitor of protein farnesyltransferase (PFTase).[1] This enzyme plays a crucial role in the post-translational modification of various proteins, most notably the Ras family of small GTPases.[2][3][4] The Ras proteins are pivotal components of signaling pathways that regulate cell proliferation, differentiation, and survival.[2][5] In a significant percentage of human cancers, mutations in Ras genes lead to constitutively active Ras proteins, resulting in uncontrolled cell growth.[2][4] By inhibiting PFTase, this compound prevents the farnesylation of Ras proteins, a critical step for their localization to the plasma membrane and subsequent activation of downstream signaling cascades.[2][6][7] This mechanism of action makes this compound a compound of interest for investigation as a potential anti-cancer agent.

These application notes provide a detailed protocol for assessing the cytotoxicity of this compound against various cancer cell lines using a colorimetric MTT assay. The protocol outlines the necessary steps for compound preparation, cell culture, experimental execution, and data analysis to determine the half-maximal inhibitory concentration (IC50) values, a key metric of a compound's potency.

Mechanism of Action: Inhibition of the Ras Signaling Pathway

The Ras signaling pathway is a critical cascade that translates extracellular signals into cellular responses. The process begins with the activation of receptor tyrosine kinases (RTKs) by growth factors, leading to the recruitment of adaptor proteins like Grb2 and the guanine nucleotide exchange factor SOS. SOS facilitates the exchange of GDP for GTP on Ras, activating it. For Ras to be active, it must be anchored to the inner leaflet of the plasma membrane. This localization is dependent on a series of post-translational modifications, the first and most critical of which is the addition of a farnesyl group to the C-terminal CaaX motif of the Ras protein, a reaction catalyzed by protein farnesyltransferase (PFTase).[2][7]

This compound exerts its anti-cancer potential by inhibiting PFTase. This inhibition prevents the farnesylation of Ras, trapping it in the cytosol and rendering it unable to be activated and participate in downstream signaling. The disruption of the Ras signaling cascade can lead to the inhibition of cell proliferation and the induction of apoptosis in cancer cells that are dependent on this pathway.

Quantitative Data Summary

As of the latest literature review, specific IC50 values for the cytotoxicity of this compound against various cancer cell lines have not been extensively published. The primary reported inhibitory activity is against the PFTase enzyme. However, based on its mechanism of action, it is hypothesized that this compound will exhibit cytotoxic effects in cancer cell lines with a dependency on the Ras signaling pathway. The following table is a template for presenting experimentally determined IC50 values for this compound.

| Cancer Cell Line | Tissue of Origin | Doubling Time (approx.) | Seeding Density (cells/well) | IC50 of this compound (µM) |

| A549 | Lung Carcinoma | 22 hours | 5,000 | To be determined |

| HCT116 | Colorectal Carcinoma | 18 hours | 5,000 | To be determined |

| PANC-1 | Pancreatic Carcinoma | 52 hours | 8,000 | To be determined |

| MCF-7 | Breast Adenocarcinoma | 29 hours | 8,000 | To be determined |

| PC-3 | Prostate Adenocarcinoma | 28 hours | 6,000 | To be determined |

Experimental Protocol: MTT Cytotoxicity Assay

This protocol details the steps to determine the cytotoxic effects of this compound on adherent cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials and Reagents

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Selected cancer cell lines (e.g., A549, HCT116, PANC-1, MCF-7)

-

Complete cell culture medium (specific to each cell line)

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA (0.25%)

-

Phosphate-Buffered Saline (PBS), sterile

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 N HCl, or pure DMSO)

-

96-well flat-bottom cell culture plates

-

Multichannel pipette

-

Microplate reader (capable of reading absorbance at 570 nm)

-

Humidified incubator (37°C, 5% CO2)

Experimental Workflow

Step-by-Step Procedure

1. Preparation of this compound Stock Solution:

-

Due to the hydrophobic nature of this compound, it is recommended to prepare a high-concentration stock solution in DMSO.

-

Aseptically weigh out a precise amount of this compound powder and dissolve it in cell culture-grade DMSO to create a 10 mM stock solution.

-

Ensure complete dissolution by vortexing.

-

Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

2. Cell Seeding:

-

Culture the selected cancer cell lines in their respective complete media until they reach approximately 80% confluency.

-

Wash the cells with sterile PBS and detach them using Trypsin-EDTA.

-

Neutralize the trypsin with complete medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer and trypan blue exclusion to assess viability).

-

Dilute the cell suspension to the appropriate seeding density (refer to the table above for suggestions, but this should be optimized for each cell line).

-

Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Leave the outer wells filled with 100 µL of sterile PBS to minimize evaporation from the experimental wells.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow the cells to adhere.

3. Treatment of Cells with this compound:

-

On the day of treatment, prepare serial dilutions of this compound from the 10 mM stock solution in complete cell culture medium. A typical final concentration range for testing could be 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM.

-

It is crucial to maintain a consistent final DMSO concentration across all wells, including the vehicle control. This concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.

-

Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound.

-

Also, prepare a "cells only" control with fresh medium without any treatment.

-

Carefully remove the medium from the wells of the 96-well plate containing the adhered cells.

-

Add 100 µL of the prepared this compound dilutions and controls to the respective wells. It is recommended to perform each treatment in triplicate.

-

Return the plate to the incubator for 48 to 72 hours. The incubation time should be consistent across experiments.

4. MTT Assay and Data Collection:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (for a final concentration of 0.5 mg/mL).

-

Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

-

After the incubation, carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Place the plate on a shaker for 10-15 minutes to ensure complete dissolution of the crystals, resulting in a homogenous purple solution.

-

Measure the absorbance of each well at 570 nm using a microplate reader.

5. Data Analysis:

-

Average the absorbance readings for each set of triplicates.

-

Subtract the average absorbance of the blank wells (media only) from all other readings.

-

Calculate the percentage of cell viability for each concentration of this compound using the following formula:

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

-

Plot the percentage of cell viability against the log of the this compound concentration.

-

Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.

Conclusion

This document provides a comprehensive protocol for evaluating the cytotoxic potential of this compound in an oncology research setting. By targeting protein farnesyltransferase, a key enzyme in the oncogenic Ras signaling pathway, this compound represents a promising candidate for further investigation. The provided MTT assay protocol offers a robust and reproducible method for determining the IC50 values of this compound across a panel of cancer cell lines, which is a critical step in the pre-clinical assessment of novel anti-cancer compounds. Careful optimization of cell seeding densities and incubation times for each specific cell line will ensure the generation of high-quality, reliable data.

References

- 1. This compound, novel protein farnesyltransferase inhibitor produced by Penicillium sp. FO-3929 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ras protein farnesyltransferase: A strategic target for anticancer therapeutic development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Farnesyltransferase - Wikipedia [en.wikipedia.org]

- 4. Ras biochemistry and farnesyl transferase inhibitors: a literature survey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. addgene.org [addgene.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Utilizing Andrastin D in Farnesyltransferase Activity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrastin D is a meroterpenoid compound isolated from Penicillium species.[1] It belongs to a class of molecules known as farnesyltransferase inhibitors (FTIs). Farnesyltransferase (FTase) is a crucial enzyme that catalyzes the post-translational modification of proteins by attaching a farnesyl group to a cysteine residue within a C-terminal "CaaX box" motif.[2] This farnesylation is essential for the proper localization and function of numerous proteins involved in cellular signaling, including the Ras superfamily of small GTPases.[3] Dysregulation of Ras signaling is a hallmark of many cancers, making FTase a compelling target for anti-cancer drug development.[4][5] this compound and its analogs have been identified as inhibitors of FTase, presenting a promising avenue for research and therapeutic development.[6][7]

These application notes provide detailed protocols for utilizing this compound in farnesyltransferase activity assays, enabling researchers to assess its inhibitory potential and characterize its mechanism of action.

Data Presentation

Inhibitory Activity of Andrastin Analogs against Farnesyltransferase

| Compound | IC50 (µM) | Source |

| Andrastin A | 24.9 | [8] |

| Andrastin B | 47.1 | [8] |

| Andrastin C | 13.3 | [8] |

Signaling Pathway

The following diagram illustrates the inhibition of the Ras signaling pathway by this compound through the blockade of farnesyltransferase.

Caption: Inhibition of Ras signaling by this compound.

Experimental Protocols

Fluorimetric Farnesyltransferase Activity Assay

This protocol is based on a common and robust method for measuring FTase activity, adaptable for inhibitor screening. The assay relies on the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a dansylated peptide substrate. The resulting increase in fluorescence upon farnesylation is monitored to determine enzyme activity.[2][9][10]

Materials:

-

FTase Enzyme: Recombinant human or yeast farnesyltransferase.

-

FPP: Farnesyl pyrophosphate.

-

Dansylated Peptide Substrate: e.g., Dansyl-GCVLS.

-

This compound: Stock solution in DMSO.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 µM ZnCl₂, 5 mM MgCl₂, 20 mM KCl, 1 mM DTT.[11]

-

Black, flat-bottom 96- or 384-well plates.

-

Fluorescence plate reader with excitation at ~340 nm and emission at ~550 nm.

Protocol:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Further dilute in assay buffer to desired concentrations for the assay. It is advisable to test a range of concentrations (e.g., 0.1 µM to 100 µM) to determine the IC50.

-

Prepare working solutions of FTase enzyme, FPP, and dansylated peptide substrate in assay buffer. The final concentrations in the assay will need to be optimized, but typical ranges are 5-50 nM for FTase, 0.5-5 µM for FPP, and 0.5-2 µM for the dansylated peptide.[11]

-

-

Assay Procedure:

-

To each well of the microplate, add 5 µL of the diluted this compound solution or DMSO for the control wells.

-

Add 20 µL of the FTase enzyme solution to each well and incubate for 10 minutes at room temperature to allow the inhibitor to interact with the enzyme.

-

To initiate the reaction, add a 25 µL mixture of FPP and dansylated peptide substrate to each well.

-

Immediately place the plate in the fluorescence plate reader.

-

-

Data Acquisition:

-

Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. Alternatively, an endpoint reading can be taken after a fixed incubation time (e.g., 60 minutes).[9]

-

Use an excitation wavelength of approximately 340 nm and an emission wavelength of approximately 550 nm.[2][9]

-

-

Data Analysis:

-

Calculate the initial reaction rates from the linear portion of the kinetic curves.

-

Determine the percent inhibition for each concentration of this compound relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Experimental Workflow

The following diagram outlines the key steps in the farnesyltransferase activity assay for inhibitor screening.

Caption: Workflow for FTase inhibitor assay.

Conclusion

The provided protocols and information offer a comprehensive guide for researchers to effectively utilize this compound in farnesyltransferase activity assays. By following these methodologies, scientists can accurately determine the inhibitory potency of this compound and further investigate its potential as a modulator of Ras-dependent signaling pathways. The adaptability of the fluorimetric assay allows for high-throughput screening and detailed kinetic analysis, making it a valuable tool in the fields of cancer biology and drug discovery.

References

- 1. This compound | C26H36O5 | CID 10477690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. bioassaysys.com [bioassaysys.com]

- 3. Development of farnesyl transferase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. What are Ftase inhibitors and how do they work? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound, novel protein farnesyltransferase inhibitor produced by Penicillium sp. FO-3929 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Andrastins A-C, new protein farnesyltransferase inhibitors produced by Penicillium sp. FO-3929. I. Producing strain, fermentation, isolation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bioassaysys.com [bioassaysys.com]

- 10. bioassaysys.com [bioassaysys.com]

- 11. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Studying Andrastin D Biosynthesis Using Gene Silencing Techniques

Audience: Researchers, scientists, and drug development professionals.

Introduction

Andrastin D is a meroterpenoid natural product with potential as a protein farnesyltransferase inhibitor, a target for anticancer drug development.[1] It is an intermediate in the biosynthesis of Andrastin A, produced by filamentous fungi such as Penicillium chrysogenum and Penicillium roqueforti.[2][3][4] The biosynthetic pathway involves a series of enzymatic reactions catalyzed by proteins encoded by a dedicated gene cluster, known as the adr cluster.[2][3][4] Understanding the function of each gene in this pathway is crucial for elucidating the complete biosynthesis of this compound and for potentially engineering strains with improved production or for the synthesis of novel analogs.

Gene silencing techniques, such as RNA interference (RNAi) and CRISPR interference (CRISPRi), are powerful tools for the functional characterization of genes in their native hosts.[5][6][7][8][9][10][11][12] By specifically downregulating the expression of a target gene, researchers can observe the resulting phenotypic changes, including alterations in the production of secondary metabolites like this compound. These techniques offer a targeted approach to link genes to their functions within a biosynthetic pathway.

These application notes provide an overview of the this compound biosynthetic pathway and detailed protocols for applying RNAi and CRISPRi to study the function of the adr gene cluster.

This compound Biosynthetic Pathway

The biosynthesis of Andrastin A, and thereby this compound, originates from the condensation of a polyketide moiety and a terpenoid moiety. The core of the pathway is catalyzed by a polyketide synthase (PKS) and a terpene cyclase.[2][13] The genes responsible for Andrastin A biosynthesis are organized in a cluster, designated as the adr cluster.[2][3][4] The proposed pathway involves the initial formation of 3,5-dimethylorsellinic acid (DMOA) by the PKS AdrD, followed by prenylation by AdrG, methylation by AdrK, and epoxidation by AdrH to form an epoxyfarnesyl-DMOA methyl ester.[2][3][13] This intermediate is then cyclized by the terpene cyclase AdrI to produce andrastin E, which is subsequently oxidized by AdrF to yield this compound.[2] this compound is then further converted to other andrastins.[2]

Key Genes in the this compound Biosynthetic Pathway:

| Gene | Putative Function |

| adrD | Polyketide Synthase (PKS) |

| adrG | Prenyltransferase |

| adrK | Methyltransferase |

| adrH | FAD-dependent Monooxygenase |

| adrI | Terpene Cyclase |

| adrF | Short-chain Dehydrogenase/Reductase |

Data Presentation: Effect of Gene Silencing on Andrastin A Production

The following table summarizes the quantitative data from studies where RNA-mediated gene silencing was used to investigate the function of genes in the adr cluster in Penicillium roqueforti. While the data reflects the final product, Andrastin A, silencing of genes upstream of this compound formation directly impacts its biosynthesis. The production levels are presented as a percentage of the wild-type strain's production.

| Silenced Gene | Putative Function in Pathway | Andrastin A Production (% of Wild-Type) | Reference |

| adrD | Polyketide Synthase | 8.6 - 56.7 | [3] |

| adrG | Prenyltransferase | 8.6 - 56.7 | [3] |

| adrK | Methyltransferase | 8.6 - 56.7 | [3] |

| adrH | FAD-dependent Monooxygenase | 8.6 - 56.7 | [3] |

| adrI | Terpene Cyclase | 14 - 57.7 | [3] |

| adrF | Short-chain Dehydrogenase | 14 - 57.7 | [3] |

| adrE | Ketoreductase | 14 - 57.7 | [3] |

| adrJ | Acetyltransferase | 14 - 57.7 | [3] |

| adrA | Cytochrome P450 Monooxygenase | 14 - 57.7 | [3] |

| adrC | MFS Transporter | Significant Reduction | [3][4] |

Experimental Protocols

Protocol 1: RNA Interference (RNAi)-Mediated Gene Silencing in Penicillium

This protocol is adapted from methodologies used for gene silencing in Penicillium roqueforti and Aspergillus nidulans.[3][7][8][10]

1. Vector Construction for RNAi:

a. Target Gene Fragment Amplification: Amplify a 300-500 bp internal fragment of the target adr gene using gene-specific primers. Introduce restriction sites (e.g., NcoI) at the 5' ends of the primers for subsequent cloning.[3]

b. Cloning into RNAi Vector: Ligate the amplified and digested gene fragment into a suitable RNAi vector, such as pJL43-RNAi, which contains two convergent promoters to drive the expression of a hairpin RNA.[3]

c. Transformation into E. coli: Transform the ligation mixture into competent E. coli cells for plasmid propagation and verification by sequencing.

2. Fungal Transformation (Protoplast-Mediated):

a. Protoplast Preparation: i. Grow the Penicillium strain in liquid medium until the mid-log phase. ii. Harvest the mycelia by filtration and wash with an osmotic stabilizer (e.g., 0.6 M KCl). iii. Resuspend the mycelia in a lytic enzyme solution (e.g., lysing enzyme from Trichoderma harzianum) in the osmotic stabilizer and incubate with gentle shaking until protoplasts are released. iv. Separate the protoplasts from the mycelial debris by filtration through sterile glass wool. v. Wash and resuspend the protoplasts in an appropriate transformation buffer (e.g., STC buffer: 1.2 M sorbitol, 10 mM Tris-HCl pH 7.5, 50 mM CaCl2).

b. Transformation: i. Add the RNAi plasmid DNA (5-10 µg) to the protoplast suspension. ii. Add PEG solution (e.g., 40% PEG 4000 in STC buffer) and incubate at room temperature. iii. Plate the transformation mixture onto a selective regeneration medium (e.g., containing phleomycin if the vector carries a resistance marker).

3. Analysis of Transformants:

a. Selection and Purification: Select resistant colonies and purify them by subculturing on selective medium.

b. Molecular Analysis: i. Genomic DNA PCR: Confirm the integration of the silencing cassette into the fungal genome. ii. Quantitative Real-Time PCR (qRT-PCR): Quantify the transcript levels of the target adr gene to confirm silencing.[3]

c. Metabolite Analysis: i. Culture the wild-type and silenced transformants under conditions conducive to this compound production. ii. Extract the secondary metabolites from the mycelia and the culture medium using an organic solvent (e.g., ethyl acetate). iii. Analyze the extracts by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the production of this compound and other related metabolites.[3]

Protocol 2: CRISPR Interference (CRISPRi)-Mediated Gene Silencing in Filamentous Fungi

This protocol provides a general framework for implementing CRISPRi in filamentous fungi, based on systems developed for other fungi.[5][6][9][11]

1. Design and Construction of CRISPRi System:

a. Design of single-guide RNA (sgRNA): Design one or more sgRNAs targeting the promoter region of the desired adr gene. Ensure the sgRNA sequence is specific to the target to avoid off-target effects.

b. Vector Construction: i. Synthesize the sgRNA expression cassette, typically driven by a U6 promoter. ii. Clone the sgRNA cassette into a vector containing a codon-optimized nuclease-dead Cas9 (dCas9) fused to a transcriptional repressor domain (e.g., Mxi1). The expression of the dCas9-repressor fusion should be driven by a strong constitutive or inducible promoter. iii. The vector should also contain a selectable marker for fungal transformation.

2. Fungal Transformation:

a. Follow the same protoplast-mediated transformation protocol as described for RNAi (Protocol 1, Step 2).

3. Analysis of Transformants:

a. Selection and Verification: Select transformants on the appropriate selective medium and verify the integration of the CRISPRi cassette by PCR.

b. Gene Expression Analysis: Perform qRT-PCR to measure the transcript levels of the target adr gene and confirm transcriptional repression.[11]

c. Phenotypic and Metabolite Analysis: Compare the growth, morphology, and secondary metabolite profiles of the CRISPRi strains with the wild-type strain. Quantify this compound production using HPLC or LC-MS as described in the RNAi protocol.

Visualizations

This compound Biosynthetic Pathway

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Gene Silencing

Caption: Workflow for studying gene function via gene silencing.

Logical Relationship of Gene Silencing Components

References

- 1. This compound, novel protein farnesyltransferase inhibitor produced by Penicillium sp. FO-3929 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Biosynthetic Gene Cluster for Andrastin A in Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Biosynthetic Gene Cluster for Andrastin A in Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and Generation of a CRISPR Interference System for Genetic Repression and Essential Gene Analysis in the Fungal Pathogen Candida albicans | Springer Nature Experiments [experiments.springernature.com]

- 6. Design and Generation of a CRISPR Interference System for Genetic Repression and Essential Gene Analysis in the Fungal Pathogen Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Targeting polyamines of Aspergillus nidulans by siRNA specific to fungal ornithine decarboxylase gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A CRISPR Interference Platform for Efficient Genetic Repression in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Down-Regulation of sidB Gene by Use of RNA Interference in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CRISPR/dCas9-Mediated Gene Silencing in Two Plant Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inducible RNA Interference of brlAβ in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biosynthesis of fungal meroterpenoids - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00090D [pubs.rsc.org]

Application of Andrastin D in Ras Signaling Pathway Research: A Review of Available Data

Andrastin D was first identified as a novel protein farnesyltransferase inhibitor produced by Penicillium sp. FO-3929[1]. Farnesyltransferase is a crucial enzyme in the post-translational modification of Ras proteins. This modification, known as farnesylation, involves the attachment of a farnesyl group to the C-terminal cysteine residue of Ras, which is essential for its localization to the plasma membrane and subsequent activation of downstream signaling cascades[2]. By inhibiting this key enzyme, this compound has the potential to disrupt Ras signaling, a pathway frequently dysregulated in various cancers.

However, a thorough review of published studies reveals a significant gap in the quantitative characterization of this compound's activity and its specific application in Ras-related research. While the inhibitory activities of other members of the andrastin family, namely Andrastins A, B, and C, against protein farnesyltransferase have been reported with IC50 values of 24.9 µM, 47.1 µM, and 13.3 µM, respectively, a corresponding value for this compound has not been documented in the available literature[3].

Furthermore, there is a notable absence of detailed experimental protocols in published literature that utilize this compound to probe the Ras signaling pathway. Consequently, specific data on its effects on downstream effectors, such as the phosphorylation of ERK (Extracellular signal-regulated kinase), or its cytotoxic effects on cancer cell lines with specific KRAS mutations, are not available. This lack of foundational data and established methodologies presents a significant hurdle for researchers aiming to employ this compound as a tool in their studies of Ras biology.

While the potential of this compound as a modulator of the Ras pathway is clear from its classification as a farnesyltransferase inhibitor, further research is required to establish its specific activity and to develop standardized protocols for its use. Without this critical information, its practical application in Ras signaling pathway research remains limited. Researchers interested in this compound would need to undertake foundational studies to determine its IC50 value for farnesyltransferase and characterize its biological effects in relevant cellular models.

Future Directions

To enable the use of this compound in Ras signaling research, the following experimental data and protocols would be essential:

-

Determination of the IC50 value of this compound against protein farnesyltransferase. This would provide a quantitative measure of its potency as an inhibitor.

-

Development of a detailed protocol for an in vitro farnesyltransferase inhibition assay using this compound. This would allow for standardized measurement of its inhibitory activity.

-

Characterization of the effect of this compound on Ras farnesylation in whole cells. A Western blot protocol to assess the processing of Ras proteins in the presence of this compound would be necessary.

-

Investigation of the downstream effects of this compound on the Ras signaling pathway. This would involve protocols to measure the phosphorylation status of key downstream kinases like ERK and AKT in response to this compound treatment in relevant cell lines, particularly those with known Ras mutations.

-

Evaluation of the cytotoxic effects of this compound on cancer cell lines with different Ras mutation statuses. Standard cell viability assays, such as the MTT assay, would be required to determine its potential as an anti-cancer agent.

The generation of this data would be a crucial first step in unlocking the potential of this compound as a valuable research tool for the scientific community studying the intricate Ras signaling network.

Visualizing the Context: The Ras Signaling Pathway and the Role of Farnesyltransferase Inhibition

To provide a conceptual framework, the following diagrams illustrate the Ras signaling pathway and the theoretical point of intervention for a farnesyltransferase inhibitor like this compound.

Figure 1: The Ras Signaling Pathway and the inhibitory action of this compound.

Figure 2: A proposed experimental workflow to characterize this compound's effect on the Ras pathway.

References

- 1. This compound, novel protein farnesyltransferase inhibitor produced by Penicillium sp. FO-3929 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Andrastins A-C, new protein farnesyltransferase inhibitors produced by Penicillium sp. FO-3929. I. Producing strain, fermentation, isolation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Andrastin D in DMSO: Technical Support & Stability Guide

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term storage and stability of Andrastin D dissolved in Dimethyl Sulfoxide (DMSO). The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound for biological assays?

A1: this compound is sparingly soluble in aqueous solutions. For most biological experiments, it is recommended to prepare a concentrated stock solution in an organic solvent such as DMSO.

Q2: How should I prepare a stock solution of this compound in DMSO?

A2: To prepare a stock solution, dissolve this compound in high-purity, anhydrous DMSO. Briefly vortex and sonicate in a water bath to ensure complete dissolution. Store the stock solution as recommended in the stability guidelines below.

Q3: My this compound solution in DMSO appears cloudy. What should I do?

A3: Cloudiness may indicate that the compound has precipitated out of solution, possibly due to the introduction of water or exceeding the solubility limit. Gently warm the solution to 37°C and vortex to attempt redissolving. If the solution remains cloudy, it may be necessary to prepare a fresh stock solution. The hygroscopic nature of DMSO means it readily absorbs moisture from the air, which can lead to compound precipitation over time.[1]

Q4: I am observing lower than expected potency of this compound in my experiments. Could this be related to storage?

A4: Yes, improper long-term storage of this compound in DMSO can lead to degradation, resulting in reduced biological activity. It is crucial to follow recommended storage conditions to maintain the integrity of the compound. Factors such as exposure to water, oxygen, and frequent freeze-thaw cycles can contribute to degradation.[1]

Troubleshooting Guide

| Issue | Possible Cause | Recommended Action |

| Precipitation in Stock Solution | - Introduction of aqueous buffer to the DMSO stock.- Storage at a temperature that causes the compound to fall out of solution.- DMSO has absorbed water from the atmosphere. | - Gently warm the vial to 37°C and vortex to redissolve.- Centrifuge the vial to pellet the precipitate and use the supernatant, noting the concentration may be lower.- Prepare a fresh stock solution using anhydrous DMSO. |

| Inconsistent Experimental Results | - Degradation of this compound due to improper storage.- Multiple freeze-thaw cycles of the stock solution. | - Prepare fresh dilutions from a new stock solution for each experiment.- Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Studies have shown that while some compounds are stable for up to 11 freeze-thaw cycles, it is best practice to minimize them.[1] |

| Discoloration of the DMSO Stock | - Oxidation or decomposition of this compound. | - Discard the stock solution and prepare a fresh one.- Ensure the stock solution is stored under an inert gas (e.g., argon or nitrogen) if possible, especially for very long-term storage. |

Stability of Compounds in DMSO for Long-Term Storage

Disclaimer: The following data represents the general stability of a diverse range of compounds in DMSO and is not specific to this compound. Stability can be compound-specific.

| Storage Condition | Duration | Observation | Source |

| Room Temperature | 3 Months | 92% of compounds remained stable. | [2][3] |

| Room Temperature | 6 Months | 83% of compounds remained stable. | [2][3] |